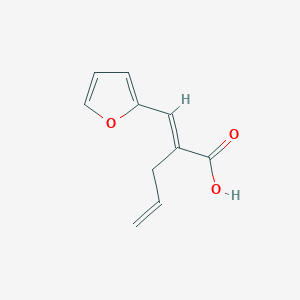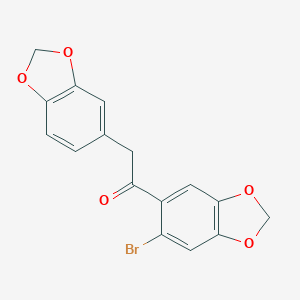![molecular formula C19H18Cl2N2O3 B289257 2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide](/img/structure/B289257.png)
2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which target specific enzymes involved in the growth and proliferation of cancer cells.
Mecanismo De Acción
2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide targets several protein kinases that are involved in the growth and survival of cancer cells, including BTK, FLT3, and AKT. By inhibiting these enzymes, 2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide disrupts the signaling pathways that promote cancer cell growth and survival. This leads to cell death and the inhibition of tumor growth.
Biochemical and Physiological Effects:
2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is also highly selective for its target enzymes, reducing the risk of off-target effects. 2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide has been well-tolerated in preclinical studies, with no significant toxicities observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide is its high selectivity for its target enzymes, which makes it a promising candidate for cancer treatment. However, one of the limitations of 2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide is its limited solubility in water, which can make it difficult to administer in certain forms.
Direcciones Futuras
There are several future directions for the development of 2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide. One potential direction is the exploration of its use in combination with other cancer treatments, such as immunotherapy. Another direction is the investigation of its potential use in other types of cancer, such as breast cancer and lung cancer. Additionally, further studies are needed to optimize the dosing and administration of 2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide to maximize its efficacy and minimize any potential toxicities.
Conclusion:
2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide is a promising small molecule inhibitor that has shown potential for the treatment of various types of cancer. Its high selectivity for its target enzymes and favorable pharmacokinetic profile make it a promising candidate for further development. However, further studies are needed to fully understand its mechanism of action and optimize its use in the clinic.
Métodos De Síntesis
The synthesis of 2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide involves several steps, including the reaction of 2,4-dichloroacetophenone with 2-aminobenzamide to form 2,4-dichloro-N-(2-hydroxyphenyl)benzamide. This compound is then reacted with N-methylmorpholine N-oxide to form 2,4-dichloro-N-(2-hydroxyphenyl)-N-methylbenzamide, which is further reacted with tetrahydrofuran-2-carbaldehyde to form 2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide.
Aplicaciones Científicas De Investigación
2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has shown promising results in inhibiting the growth and proliferation of cancer cells both in vitro and in vivo. 2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
Fórmula molecular |
C19H18Cl2N2O3 |
|---|---|
Peso molecular |
393.3 g/mol |
Nombre IUPAC |
2,4-dichloro-N-[2-(oxolan-2-ylmethylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C19H18Cl2N2O3/c20-12-7-8-14(16(21)10-12)19(25)23-17-6-2-1-5-15(17)18(24)22-11-13-4-3-9-26-13/h1-2,5-8,10,13H,3-4,9,11H2,(H,22,24)(H,23,25) |
Clave InChI |
LMWJEBMAMXNYBI-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
C1CC(OC1)CNC(=O)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-iodo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B289175.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B289176.png)

![2-[[5-cyano-6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid](/img/structure/B289183.png)
![3-chloro-2H-benzo[h]chromen-2-one](/img/structure/B289186.png)
![{5-[(Dimethylamino)methyl]-1,3-benzodioxol-4-yl}methanol](/img/structure/B289187.png)






![6,8-Dimethoxy[1,3]dioxolo[4,5-g]quinoline](/img/structure/B289200.png)